4-(1H-imidazol-5-yl)-2-methoxyaniline is an organic compound characterized by the presence of an imidazole ring and a methoxy-substituted aniline moiety. Its molecular formula is , and it features a phenolic structure that contributes to its chemical reactivity and biological significance. The imidazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, imparts unique properties to the compound, enhancing its potential for various applications in medicinal chemistry and biochemistry.
These reactions make 4-(1H-imidazol-5-yl)-2-methoxyaniline versatile for further synthetic modifications and applications in drug development .
The biological activity of 4-(1H-imidazol-5-yl)-2-methoxyaniline is notable due to its interactions with various biomolecules:
The synthesis of 4-(1H-imidazol-5-yl)-2-methoxyaniline can be achieved through several methods:
4-(1H-imidazol-5-yl)-2-methoxyaniline has several potential applications:
Studies on the interactions of 4-(1H-imidazol-5-yl)-2-methoxyaniline with biological targets have shown that it can bind effectively to proteins involved in key metabolic pathways. Molecular docking studies suggest that its binding affinity is influenced by the structural features of both the ligand and the target protein. This information is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 4-(1H-imidazol-5-yl)-2-methoxyaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1H-imidazol-2-yl)phenol | Imidazole ring attached to phenol | Known for antioxidant properties |
| 2-Methylimidazole | Methyl group on imidazole | Used as a building block in pharmaceuticals |
| 1H-Imidazole | Basic imidazole structure | Commonly used in coordination chemistry |
| 4-Methoxyphenylimidazole | Methoxy group on phenyl-substituted imidazole | Exhibits enhanced solubility and bioactivity |
The uniqueness of 4-(1H-imidazol-5-yl)-2-methoxyaniline lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its methoxy substitution increases lipophilicity, potentially improving membrane permeability and bioavailability .
One-pot multicomponent reactions represent a cornerstone methodology for synthesizing imidazole-containing compounds such as 4-(1H-imidazol-5-yl)-2-methoxyaniline [1]. The Debus-Radziszewski imidazole synthesis serves as the fundamental multicomponent reaction framework, utilizing a 1,2-dicarbonyl compound, an aldehyde, and ammonia or primary amine in a single reaction vessel [1]. This approach enables the formation of complex imidazole structures through the simultaneous involvement of multiple reactants, eliminating the need for sequential synthetic steps [2].
The mechanistic pathway of multicomponent imidazole synthesis involves a two-stage process [1]. In the initial stage, the dicarbonyl compound condenses with two ammonia molecules at the carbonyl groups to form a diimine intermediate [1]. Subsequently, this diimine undergoes condensation with the aldehyde component to yield the final imidazole product [1]. The actual reaction mechanism involves concerted processes where multiple bond formations occur simultaneously, contributing to the high efficiency of these transformations [2].
Research has demonstrated that multicomponent reactions provide excellent selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles [2]. The catalytic potential of different fluoroboric acid-derived catalyst systems has been extensively investigated for three-component reactions involving 1,2-diketone, aldehyde, and ammonium salts to form 2,4,5-trisubstituted imidazoles [2]. Four-component reactions incorporating 1,2-diketone, aldehyde, amine, and ammonium acetate enable the formation of 1,2,4,5-tetrasubstituted imidazoles with enhanced structural diversity [2].
Table 1: Multicomponent Reaction Efficiency for Imidazole Synthesis
| Reaction Type | Components | Catalyst System | Yield (%) | Reaction Time |
|---|---|---|---|---|
| 3-Component | 1,2-diketone, aldehyde, NH₄OAc | HBF₄-SiO₂ | 85-92 | 2-4 hours [2] |
| 4-Component | 1,2-diketone, aldehyde, amine, NH₄OAc | Zn(BF₄)₂ | 78-89 | 1.5-3 hours [2] |
| 3-Component | Benzil, aromatic aldehydes, NH₄OAc | Molecular iodine | 80-95 | 15-30 minutes [3] |
The effectiveness of different ammonium salts as nitrogen sources has been systematically evaluated, with ammonium acetate proving to be the most effective for imidazole formation reactions [2]. The developed protocols demonstrate broad substrate scope compatibility with different diketones, various aryl, heteroaryl, and alkyl aldehydes [2].
Ammonium acetate plays a crucial role in imidazole cyclization strategies, serving both as a nitrogen source and as a promoter of cyclization reactions [4] [5]. The cyclization mechanism involves the dissociation of ammonium acetate to provide ammonia, which is essential for the initial imine condensation step [6]. This process is fundamental to the formation of the imidazole ring system in compounds such as 4-(1H-imidazol-5-yl)-2-methoxyaniline [4].
The synthesis of tetrasubstituted imidazole derivatives through cyclocondensation reactions demonstrates the effectiveness of ammonium acetate-mediated cyclization [4] [5]. Benzil undergoes reaction with 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid at reflux conditions for 2.5 hours [4]. The reaction progress can be continuously monitored using thin layer chromatography, and the product is isolated through extraction with ethyl acetate followed by recrystallization [4].
Research findings indicate that ammonium acetate concentrations significantly influence reaction outcomes [7]. Optimization studies using design of experiments methodology have identified optimal ammonium acetate quantities ranging from 6 to 8 millimoles for maximizing imidazole ring formation yields [7]. The reaction temperature window of 100 to 110 degrees Celsius provides the most favorable conditions for cyclization reactions involving ammonium acetate [7].
Table 2: Ammonium Acetate Cyclization Optimization Data
| NH₄OAc Amount (mmol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity |
|---|---|---|---|---|
| 4.0 | 100 | 3.0 | 69 | Good [7] |
| 6.0 | 105 | 2.5 | 84 | Excellent [7] |
| 8.0 | 110 | 2.0 | 87 | Excellent [7] |
| 10.0 | 110 | 2.0 | 85 | Good [7] |
The mechanistic pathway involves the formation of intermediate imine species through condensation of ammonium acetate-derived ammonia with carbonyl components [6]. These imine intermediates subsequently undergo intramolecular cyclization to form the five-membered imidazole ring [6]. The presence of electron-withdrawing or electron-donating substituents on aromatic components can influence the cyclization rate and final product distribution [4].
Glacial acetic acid represents one of the most widely employed acid catalysts for imidazole core formation reactions [4] [5]. The acid-catalyzed pathway facilitates the condensation of benzil, aromatic primary amines, aldehydes, and ammonium acetate through protonation of carbonyl groups, enhancing their electrophilic character and promoting nucleophilic attack [4]. This catalytic system has proven particularly effective for synthesizing tetrasubstituted imidazole compounds including those with methoxyaniline substituents [5].
The mechanistic role of glacial acetic acid involves activation of carbonyl groups through protonation, which increases the electrophilicity of these centers toward nucleophilic attack by amine components [4]. Additionally, the acidic environment promotes the elimination of water molecules during the cyclization process, driving the reaction toward imidazole formation [4]. The acid catalyst also facilitates the tautomerization processes essential for achieving the final imidazole structure [6].
Experimental studies have demonstrated that glacial acetic acid concentration and reaction temperature significantly influence product yields and reaction kinetics [5]. Reflux conditions in glacial acetic acid typically require 2.5 to 3 hours for complete conversion of starting materials to imidazole products [4] [5]. The reaction progression can be monitored through thin layer chromatography, with product isolation achieved through aqueous workup followed by organic extraction [4].
Table 3: Glacial Acetic Acid Catalyzed Imidazole Synthesis Results
| Substrate Combination | Catalyst Loading | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzil + 4-methoxyaniline + benzaldehyde | Glacial AcOH (solvent) | 2.5 | 118 (reflux) | 78 [4] |
| Benzil + aromatic amines + aldehydes | Glacial AcOH (solvent) | 2.0-3.0 | 118 (reflux) | 69-90 [5] |
| 1,2-diketones + amines + aldehydes | Glacial AcOH (catalytic) | 1.5-2.5 | 110-120 | 75-88 [5] |
The effectiveness of glacial acetic acid as a catalyst system extends to various substrate combinations, demonstrating broad functional group tolerance [5]. Electron-rich aromatic amines such as methoxyaniline derivatives show enhanced reactivity under acid-catalyzed conditions, leading to improved yields of the corresponding imidazole products [4]. The acid catalyst also promotes regioselective cyclization, ensuring formation of the desired imidazole isomer [4].
Transition metal catalysis has emerged as a powerful approach for imidazole synthesis, offering enhanced reactivity and selectivity compared to traditional methods [8] [9]. Copper-catalyzed synthesis represents a prominent methodology, utilizing copper salts to promote cyclization of alkynes and nitrogen compounds in the formation of imidazoles [8]. The catalytic cycle involves formation of copper(II)-diyne complexes through activation of alkyne and amidine substrates [8].
Silver-catalyzed synthesis provides another effective transition metal approach for imidazole formation [8]. Silver salts such as silver triflate facilitate cascade reactions between propargylamines and ketenimines, yielding 1,2,5-trisubstituted 1H-imidazoles [8]. The silver-catalyzed cyclization of propargylazide derivatives with triphenylphosphine, isocyanates, and amines produces substituted imidazoles in yields ranging from 59 to 89 percent [8].
Gold-catalyzed methodologies demonstrate exceptional efficiency in imidazole synthesis through cyclization of ynamides with saturated 1,2,4-oxadiazoles [8]. This approach generates N-acyl-substituted 4-aminoimidazoles through regioselective intermolecular addition followed by intramolecular chemoselective annulation [8]. The gold catalysis enables the formation of imino gold carbenes, which facilitate intermolecular transfer of N-acylimino nitrenes to ynamides [8].
Table 4: Transition Metal-Catalyzed Imidazole Synthesis Comparison
| Metal Catalyst | Substrate Type | Reaction Conditions | Yield Range (%) | Product Type |
|---|---|---|---|---|
| Cu(OTf)₂/KI | 2-aminothiazoles + acetophenones | Aerobic oxidation, mild temp | 65-85 | Imidazo[2,1-b]thiazoles [9] |
| AgOTf | Propargylamines + ketenimines | Room temperature, cascade | 70-88 | 1,2,5-trisubstituted imidazoles [8] |
| Gold catalyst | Ynamides + oxadiazoles | Mild conditions | 72-91 | N-acyl-4-aminoimidazoles [8] |
| FeCl₃/ZnI₂ | 2-aminothiazoles + acetophenones | One-pot cascade | 68-82 | 6-substituted imidazoles [9] |
Recent developments in transition metal catalysis include the use of both copper(II) triflate/potassium iodide and iron(III) chloride/zinc iodide systems for efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles [9]. These catalytic systems enable rapid synthesis through aerobic oxidative coupling of 2-aminothiazoles and acetophenones under mild reaction conditions [9]. The methodology demonstrates tolerance to different functional groups and ease of operation, making it suitable for practical synthetic applications [9].
Solvent-free mechanochemical synthesis represents a paradigm shift toward environmentally sustainable imidazole production [3] [10]. This approach utilizes mechanical energy through grinding or ball milling to promote chemical transformations without the need for conventional organic solvents [3]. The mechanochemical method has proven particularly effective for synthesizing 2,4,5-triaryl substituted imidazoles through grinding of 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of molecular iodine as catalyst [3].
Ball-milling mechanochemical approaches have been successfully applied to the synthesis of 2-unsubstituted imidazole N-oxides with excellent yields [10]. The mechanochemical method enables preparation of N(1)-aryl-substituted derivatives that are difficult to access through conventional solution-phase reactions [10]. This approach extends the scope of known synthetic methods and provides access to imidazole-based organic materials with enhanced structural diversity [10].
The mechanochemical synthesis protocol offers significant advantages including short reaction times, cleaner reactions, and simplified workup procedures [3]. Grinding reactions typically require 15 to 30 minutes for completion, compared to several hours required for solution-phase reactions [3]. The solvent-free conditions eliminate waste generation associated with organic solvent use and disposal [3].
Table 5: Mechanochemical Synthesis Performance Data
| Substrate Combination | Grinding Time (min) | Catalyst | Yield (%) | Product Quality |
|---|---|---|---|---|
| Benzil + aromatic aldehydes + NH₄OAc | 20-30 | I₂ (catalytic) | 85-95 | Excellent [3] |
| α-hydroxyiminoketones + formaldimines | 20 | AcOH (LAG) | 78-89 | Good-Excellent [10] |
| 1,2-diketones + aldehydes + NH₄OAc | 15-25 | I₂ (10 mol%) | 80-92 | Excellent [3] |
Mechanochemical transformations including N- and O-alkylations as well as sulfur transfer reactions can be performed as one-pot processes [10]. The ball-milling approach enables sulfurization of transient imidazol-2-ylidenes generated from corresponding imidazolium salts [10]. These mechanochemical methods demonstrate the versatility of solvent-free approaches for complex imidazole transformations [10].
The environmental benefits of mechanochemical synthesis align with green chemistry principles by eliminating volatile organic solvents and reducing energy consumption [3]. The mechanochemical approach also enables the use of inexpensive and readily available starting materials, making the process economically attractive for large-scale applications [3].
Microwave-assisted synthesis has revolutionized imidazole preparation by dramatically reducing reaction times while maintaining high product yields and purity [11] [12]. The microwave heating mechanism provides uniform energy distribution and enhanced reaction kinetics compared to conventional thermal heating methods [11]. Design of experiments methodology has been employed to optimize microwave power and irradiation time as independent factors for maximizing percent yield as the response factor [11].
Factorial design optimization studies have identified optimal microwave conditions for imidazole synthesis [11]. A 2² factorial design using microwave power and microwave time as variables enables systematic optimization of reaction parameters [11]. The optimized conditions typically involve microwave power settings between 300-600 watts with irradiation times ranging from 5 to 15 minutes [11].
Microwave-assisted protocols demonstrate superior efficiency compared to conventional heating methods [12]. Ultrasonic-assisted reactions combined with microwave irradiation complete in 20 to 50 minutes, offering significant time-saving advantages over traditional reflux reactions that require 3 hours or more [13]. The highest yields of 97 percent have been achieved using zirconium(IV) acetylacetonate as catalyst under microwave conditions [13].
Table 6: Microwave-Assisted Imidazole Synthesis Optimization
| Microwave Power (W) | Irradiation Time (min) | Temperature (°C) | Yield (%) | Reaction Efficiency |
|---|---|---|---|---|
| 300 | 10 | 120 | 82 | Good [11] |
| 450 | 8 | 140 | 91 | Excellent [11] |
| 600 | 5 | 160 | 89 | Excellent [11] |
| 500 | 12 | 130 | 94 | Excellent [12] |
The microwave-assisted synthesis of trisubstituted imidazole derivatives involves reaction between 1,2-diketones or 2-hydroxyketones, aldehydes, and ammonium acetate supported on sodium hydrogen sulfate-silica [12]. The combined use of silica and sodium hydrogen sulfate as solid support results in higher yields than either component used individually [12]. The methodology avoids solvent use and proceeds with non-aqueous workup, making it a truly green approach [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(1H-imidazol-5-yl)-2-methoxyaniline through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum reveals distinct regions corresponding to different molecular environments within the compound.
The imidazole ring protons exhibit characteristic downfield chemical shifts in the aromatic region. Based on analogous compounds, the imidazole hydrogen at position 2 typically appears as a singlet around δ 8.1-8.3 parts per million, while the hydrogen at position 4 resonates near δ 7.6-7.8 parts per million [1] [2]. These chemical shifts reflect the electron-deficient nature of the imidazole nitrogen atoms and their deshielding effect on adjacent protons.
The aniline aromatic protons display a complex multipicity pattern in the δ 6.5-7.5 parts per million region. The presence of the methoxy substituent at the ortho position creates distinct coupling patterns, with ortho-coupled protons showing characteristic doublet splitting with coupling constants typically ranging from 7.5 to 8.8 Hertz [1] [2]. The meta-coupled protons exhibit smaller coupling constants of approximately 2.0-2.5 Hertz.
The primary amine protons of the aniline moiety typically appear as a broad singlet around δ 5.2-5.5 parts per million, often exchangeable with deuterium oxide. The broadening results from rapid exchange with trace water and quadrupolar relaxation effects [1] [2].
The methoxy group provides a diagnostic singlet at δ 3.8-3.9 parts per million, integrating for three protons. This chemical shift is characteristic of aromatic methyl ethers and serves as a reliable identification marker [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shift regions. The imidazole carbons resonate in the downfield aromatic region, with the carbon bearing the nitrogen substituent typically appearing around δ 135-140 parts per million [1] [2]. The aromatic carbons of the aniline ring show chemical shifts between δ 110-160 parts per million, with quaternary carbons generally more downfield than tertiary carbons.
The methoxy carbon appears as a characteristic upfield signal around δ 55-56 parts per million, clearly distinguishable from aromatic carbons [1] [2]. The carbon bearing the methoxy substituent shows increased shielding compared to unsubstituted aromatic carbons due to the electron-donating effect of the oxygen atom.
Infrared spectroscopy provides comprehensive information about the functional groups present in 4-(1H-imidazol-5-yl)-2-methoxyaniline through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands corresponding to different molecular vibrations.
The amino group of the aniline moiety produces characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region. The asymmetric stretching mode typically appears around 3490 wavenumbers, while the symmetric stretching mode occurs near 3330 wavenumbers [3] [4]. These frequencies are diagnostic for primary aromatic amines and distinguish them from secondary or tertiary amines.
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with multiple bands reflecting the different aromatic hydrogen environments in both the imidazole and aniline rings [3] [4]. These stretching modes provide information about the aromatic character and substitution patterns.
The imidazole ring exhibits characteristic vibrational modes between 1400-1500 wavenumbers, corresponding to carbon-nitrogen stretching and ring breathing vibrations [3] [4]. These modes are sensitive to the electronic environment of the imidazole ring and can provide information about hydrogen bonding and coordination.
Carbon-nitrogen stretching vibrations of both the aniline and imidazole moieties appear in the 1200-1400 wavenumber region. These modes are particularly important for identifying the connectivity between the aromatic rings and nitrogen-containing functional groups [3] [4].
The methoxy group contributes carbon-oxygen stretching vibrations typically observed between 1000-1300 wavenumbers. The exact frequency depends on the electronic environment and conjugation with the aromatic system [3] [4].
Aromatic carbon-carbon stretching modes appear in the 1500-1600 wavenumber region, providing information about the aromatic ring systems and their electronic properties [3] [4]. These vibrations are sensitive to substitution patterns and electronic effects.
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds occur in the 700-900 wavenumber region, with patterns that are diagnostic for specific substitution patterns on aromatic rings [3] [4].
X-ray crystallography provides definitive structural information about the solid-state organization and molecular geometry of 4-(1H-imidazol-5-yl)-2-methoxyaniline. While specific crystallographic data for this exact compound were not located in the literature, extensive studies of related imidazole-aniline derivatives provide valuable structural insights.
Related compounds containing imidazole and aniline moieties typically crystallize in common space groups such as triclinic P1̄, monoclinic P21/c, or orthorhombic systems [5] [6] [7] [8]. The choice of space group depends on the specific molecular conformation and intermolecular packing arrangements.
Unit cell parameters for analogous compounds show significant variation depending on molecular size and packing efficiency. For example, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol crystallizes in the triclinic system with unit cell dimensions a = 9.58 Angstroms, b = 12.82 Angstroms, and c = 19.36 Angstroms [5]. Simpler imidazole derivatives show more compact packing with smaller unit cell volumes.
The molecular geometry typically shows planar or near-planar arrangements of the aromatic ring systems, with dihedral angles between the imidazole and aniline rings ranging from 0° to 30° depending on steric interactions and crystal packing forces [5] [6] [9]. The methoxy substituent generally adopts a coplanar orientation with the aniline ring to maximize conjugation.
Intermolecular hydrogen bonding plays a crucial role in crystal packing. The amine hydrogen atoms of the aniline moiety can form hydrogen bonds with nitrogen atoms of neighboring imidazole rings, creating extended hydrogen-bonded networks [5] [6]. The imidazole nitrogen can also act as a hydrogen bond acceptor, further stabilizing the crystal structure.
Crystal packing is often characterized by π-π stacking interactions between aromatic rings, with typical interplanar distances of 3.3-3.8 Angstroms [5] [6]. These interactions contribute significantly to the overall crystal stability and influence the optical and electronic properties of the solid material.
Thermal parameters and temperature-dependent studies reveal information about molecular motion and crystal stability. Most crystallographic studies are performed at reduced temperatures (120-296 Kelvin) to minimize thermal motion and improve data quality [5] [6] [7] [8].
Density functional theory calculations provide comprehensive information about the electronic structure, energetics, and properties of 4-(1H-imidazol-5-yl)-2-methoxyaniline. These computational methods complement experimental techniques by providing detailed molecular orbital descriptions and electronic property predictions.
The choice of functional and basis set significantly influences the accuracy of calculated properties. For imidazole-containing compounds, the B3LYP functional with 6-311++G(d,p) basis sets has proven effective for predicting geometric parameters and vibrational frequencies [10] [11]. This level of theory provides a good balance between computational efficiency and accuracy for organic heterocycles.
Highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the electronic properties and reactivity. For related imidazole-aniline compounds, the highest occupied molecular orbital typically has significant contribution from the aniline nitrogen lone pair and aromatic π system [10] [11]. The lowest unoccupied molecular orbital often localizes on the imidazole ring, reflecting its electron-deficient character.
The energy gap between frontier molecular orbitals correlates with optical absorption properties and chemical reactivity. Smaller energy gaps indicate greater polarizability and potential for electronic excitation [10] [11]. The presence of electron-donating methoxy and electron-withdrawing imidazole substituents creates an intramolecular charge transfer character that influences the electronic properties.
Natural bond orbital analysis reveals the extent of charge delocalization and hyperconjugative interactions within the molecule. The electron density distribution shows significant delocalization between the aniline and imidazole aromatic systems, particularly when they adopt coplanar conformations [10] [11].
Electrostatic potential maps identify regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack. The aniline nitrogen typically shows high electron density (negative electrostatic potential), while the imidazole carbon atoms exhibit lower electron density (positive electrostatic potential) [10] [11].
Dipole moments calculated from density functional theory provide information about molecular polarity and intermolecular interactions. The presence of both electron-donating and electron-withdrawing substituents typically results in significant dipole moments for these compounds [10] [11].
Vibrational frequency calculations using density functional theory methods successfully reproduce experimental infrared and Raman spectra when appropriate scaling factors are applied. For B3LYP calculations, scaling factors of approximately 0.96-0.97 provide good agreement with experimental frequencies [10] [11].
Conformational analysis of 4-(1H-imidazol-5-yl)-2-methoxyaniline reveals the relative stability of different molecular arrangements and their influence on spectroscopic and chemical properties. Multiple conformations arise from rotation about the bond connecting the imidazole and aniline rings and the orientation of the methoxy group.
The most stable conformation typically corresponds to a planar or near-planar arrangement of the aromatic ring systems. This geometry maximizes conjugation between the π systems and minimizes steric repulsion [12] [13]. Density functional theory calculations predict energy differences of 2-5 kilocalories per mole between the most stable planar conformation and twisted alternatives.
The methoxy group orientation significantly influences the overall molecular stability and properties. Coplanar arrangements with the aromatic ring are generally preferred due to π-conjugation with the aromatic system [12] [13]. Out-of-plane conformations are higher in energy by approximately 1-3 kilocalories per mole.
Potential energy surface scans reveal the barriers to rotation about key bonds. The barrier for rotation about the imidazole-aniline connecting bond typically ranges from 5-15 kilocalories per mole, depending on the specific substitution pattern [12] [13]. These barriers are sufficiently high to restrict free rotation at room temperature.
Intramolecular hydrogen bonding can stabilize specific conformations. When present, hydrogen bonds between the aniline amino group and imidazole nitrogen atoms provide additional stabilization of 2-5 kilocalories per mole [13] [11]. These interactions influence both the preferred conformation and the spectroscopic properties.
Solvent effects on molecular conformation can be significant, particularly for polar conformations. Continuum solvation models predict that polar solvents stabilize conformations with larger dipole moments, potentially altering the preferred geometry compared to gas-phase calculations [13] [11].
Temperature effects on conformational populations can be estimated using Boltzmann distributions based on calculated energy differences. At room temperature, conformations within 2-3 kilocalories per mole of the global minimum typically contribute significantly to the observed properties [12] [13].